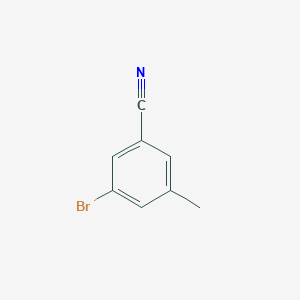

3-溴-5-甲基苯甲腈

概述

描述

3-Bromo-5-methylbenzonitrile is a brominated and methylated derivative of benzonitrile, which is an aromatic compound containing a cyano group attached to a benzene ring. While the provided papers do not directly discuss 3-Bromo-5-methylbenzonitrile, they do provide insights into similar brominated benzonitriles and their chemical behavior, which can be extrapolated to understand the properties and reactivity of 3-Bromo-5-methylbenzonitrile.

Synthesis Analysis

The synthesis of brominated benzonitriles can be achieved through various methods. For instance, a two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles has been described, involving palladium-catalyzed arylation followed by acidic deprotection/cyclization . Another synthesis approach for a related compound, 3-{2-[2-(bromomethyl)thiazol-4-yl]ethynyl}-5-fluorobenzonitrile, employs a Sonogashira coupling with 3-bromo-5-fluorobenzonitrile . These methods suggest that palladium-catalyzed reactions and cross-coupling strategies are effective for synthesizing brominated benzonitriles, which could be applicable to the synthesis of 3-Bromo-5-methylbenzonitrile.

Molecular Structure Analysis

The molecular structure of brominated benzonitriles can be studied using spectroscopic methods. For example, experimental and theoretical investigations of 4-Bromo-3-methylbenzonitrile have been conducted using Density Functional Theory (DFT) and spectroscopic techniques such as FTIR and FT-Raman to determine electronic structure and vibrational frequencies . These studies provide a foundation for understanding the molecular structure of 3-Bromo-5-methylbenzonitrile, as the substitution pattern on the benzene ring is similar.

Chemical Reactions Analysis

Brominated benzonitriles can undergo various chemical reactions. The biotransformation of bromoxynil, a related compound, under different anaerobic conditions has been studied, showing that it can be degraded via reductive debromination . Additionally, the synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids through bromocyclization indicates that brominated benzonitriles can participate in cyclization reactions . These findings suggest that 3-Bromo-5-methylbenzonitrile may also undergo similar reductive and cyclization reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzonitriles can be inferred from related studies. For example, the synthesis of 2-bromo-3-fluorobenzonitrile demonstrates the feasibility of halodeboronation reactions to produce brominated benzonitriles with good yields . The photochemistry of bromoxynil in aquatic environments reveals that it can undergo phototransformation, leading to the generation of debrominated products . These studies imply that 3-Bromo-5-methylbenzonitrile may have similar reactivity under photochemical conditions and that halogenation reactions are key to its synthesis and transformation.

科学研究应用

光谱研究

- 电子结构和振动性质: 对与3-溴-5-甲基苯甲腈密切相关的化合物,如4-溴-3-甲基苯甲腈,进行了关于它们的电子结构和振动性质的研究,使用了密度泛函理论(DFT)。这些研究提供了关于分子几何结构和振动频率的见解,这对于理解这些化合物的物理和化学行为至关重要(Shajikumar & Raman, 2018)。

卤素取代研究

- 对芳香亲核取代的反应性: 合成了间位卤代-3-甲基苯甲腈衍生物,以研究它们对芳香亲核取代的反应性。这些研究有助于理解卤代化合物的化学反应性,包括类似于3-溴-5-甲基苯甲腈的化合物(Guo et al., 2008)。

除草剂和环境研究

- 转基因植物中的除草剂抗性: 进行了关于像溴氧乙腈(与3-溴-5-甲基苯甲腈相关的化合物)这样的除草剂的研究,以开发具有除草剂抗性的转基因植物。这涉及引入可以解毒除草剂的特定基因,展示了这些化学品在农业应用中的应用(Stalker et al., 1988)。

光降解研究

- 土壤富腐酸对光降解的影响: 研究了水中除草剂如溴氧乙腈在环境中的光降解,特别是在土壤富腐酸存在的情况下。这些研究有助于理解卤代苯甲腈的环境命运和降解途径(Kochany et al., 1990)。

合成和在药物开发中的应用

- 简便合成方法: 对合成2-溴-3-氟苯甲腈等化合物的研究展示了制备卤代苯甲腈的方法,这对于合成3-溴-5-甲基苯甲腈具有重要意义(Szumigala et al., 2004)。

安全和危害

The compound is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use . Appropriate exhaust ventilation should be provided at places where dust is formed .

作用机制

Target of Action

The primary targets of 3-Bromo-5-methylbenzonitrile are currently unknown. This compound is a brominated and methylated derivative of benzonitrile, which is an aromatic compound containing a cyano group attached to a benzene ring . .

Pharmacokinetics

The pharmacokinetics of 3-Bromo-5-methylbenzonitrile have been partially characterized. The compound has high gastrointestinal absorption and is considered to be BBB permeant . The compound has a log P value of 2.59, indicating moderate lipophilicity . The skin permeation rate (log Kp) is -5.58 cm/s .

属性

IUPAC Name |

3-bromo-5-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN/c1-6-2-7(5-10)4-8(9)3-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRGGBJGKQMUYOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20561724 | |

| Record name | 3-Bromo-5-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

124289-21-0 | |

| Record name | 3-Bromo-5-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-5-methylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

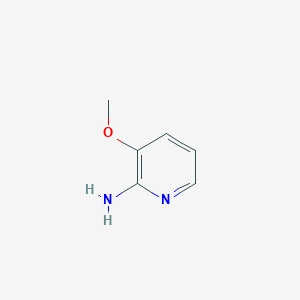

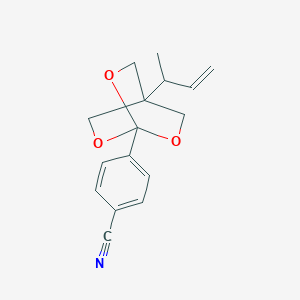

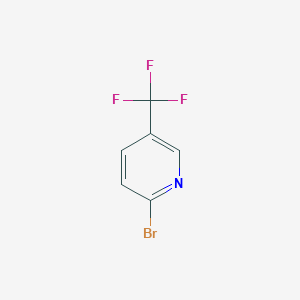

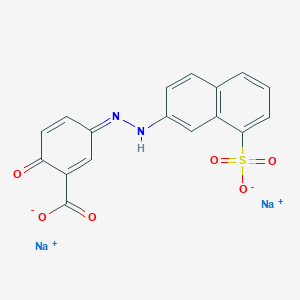

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Fluorobenzo[d]oxazol-2-amine](/img/structure/B156980.png)

![Hydrogen[4-[bis(2,4,6-trimethylphenyl)phosphino]-2,3,5,6-tetrafluorophenyl]hydrobis(2,3,4,5,6-pentaf](/img/structure/B156997.png)